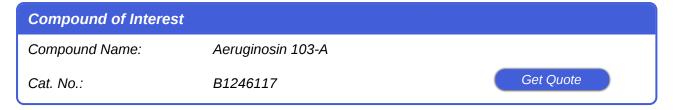


Spectroscopic and Structural Elucidation of Aeruginosin 103-A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria.[1][2][3] Aeruginosin 103-A, isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a notable member of this family due to its inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade.[4][5] The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the experimental methodologies typically employed in the characterization of aeruginosins, with a focus on Aeruginosin 103-A.

While the specific raw NMR and MS data for **Aeruginosin 103-A** are not readily available in the public domain, this guide presents representative data from closely related aeruginosins to illustrate the expected spectroscopic features and analytical approaches.

Spectroscopic Data

The structural determination of aeruginosins is achieved through the detailed analysis of their NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy







NMR spectroscopy is the most powerful tool for elucidating the complex chemical structure of aeruginosins, including the stereochemistry of the constituent amino acid and hydroxy acid residues.[2][3] Typically, a suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.

Representative ¹H NMR Data for an Aeruginosin Analog in DMSO-d₆



Hypia 2 4.15 dd 8.5, 4.0 3a 2.95 dd 14.0, 4.0 3b 2.80 dd 14.0, 8.5 2' 7.10 d 8.5 3' 6.80 d 8.5 Leu	Position	δΗ (ррт)	Multiplicity	J (Hz)
3a 2.95 dd 14.0, 4.0 3b 2.80 dd 14.0, 8.5 2' 7.10 d 8.5 3' 6.80 d 8.5 Leu ***********************************	Hpla			
3b 2.80 dd 14.0,8.5 2' 7.10 d 8.5 3' 6.80 d 8.5 Leu *** *** *** *** *** *** *** *** *** **	2	4.15	dd	8.5, 4.0
2' 7.10 d 8.5 3' 6.80 d 8.5 Leu NH 8.20 d 7.5 α 4.30 m β 1.60, 1.45 m γ 1.55 m δ 0.85 d 6.5 δ' 0.80 d 6.5 Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	3a	2.95	dd	14.0, 4.0
3' 6.80 d 8.5 Leu 7.5 NH 8.20 d 7.5 α 4.30 m 4.60 4.60 4.60 4.60 4.60 4.60 4.60 6.5	3b	2.80	dd	14.0, 8.5
Leu NH 8.20 d 7.5 α 4.30 m β 1.60, 1.45 m γ 1.55 m δ' 0.85 d 6.5 Choi	2'	7.10	d	8.5
NH 8.20 d 7.5 α 4.30 m β 1.60, 1.45 m γ 1.55 m δ' 0.80 d 6.5 Choi - - 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	3'	6.80	d	8.5
α 4.30 m β 1.60, 1.45 m γ 1.55 m δ 0.85 d 6.5 δ' 0.80 d 6.5 Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	Leu			
β 1.60, 1.45 m γ 1.55 m δ' 0.80 d 6.5 Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	NH	8.20	d	7.5
γ 1.55 m δ 0.85 d 6.5 δ' 0.80 d 6.5 Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	α	4.30	m	
δ 0.85 d 6.5 δ' 0.80 d 6.5 Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	β	1.60, 1.45	m	
δ' 0.80 d 6.5 Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	У	1.55	m	
Choi 2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	δ	0.85	d	6.5
2 3.90 d 9.0 3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	δ'	0.80	d	6.5
3a 2.10 m 3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	Choi			
3b 1.80 m 3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	2	3.90	d	9.0
3a 2.50 m 4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	3a	2.10	m	
4a 1.70 m 4b 1.50 m 5a 1.90 m 5b 1.60 m	3b	1.80	m	
4b 1.50 m 5a 1.90 m 5b 1.60 m	3a	2.50	m	
5a 1.90 m 5b 1.60 m	4a	1.70	m	
5b 1.60 m	4b	1.50	m	
	5a	1.90	m	
6 3.80 br s	5b	1.60	m	
	6	3.80	br s	







7a	3.10	m
Arg-derivative		
α	4.20	m
β	1.80, 1.65	m
У	1.50	m
δ	3.15	m

Note: This is a representative table based on published data for other aeruginosins. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are in Hertz (Hz). Hpla = Hydroxyphenyllactic acid, Leu = Leucine, Choi = 2-carboxy-6-hydroxyoctahydroindole.

Representative ¹³C NMR Data for an Aeruginosin Analog in DMSO-d₆



Position	δC (ppm)
Hpla	
1	173.5
2	72.0
3	40.5
1'	128.0
2'	130.5
3'	115.0
4'	156.0
Leu	
СО	172.5
α	52.0
β	41.0
У	24.5
δ	23.0
δ'	21.5
Choi	
СООН	175.0
2	60.0
3	35.0
3a	45.0
4	28.0
5	30.0
6	68.0



7	38.0	
7a	55.0	
Arg-derivative		
СО	174.0	
α	53.0	
β	29.0	
У	25.0	
δ	41.0	
Guanidino	157.0	

Note: This is a representative table based on published data for other aeruginosins.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule and for obtaining information about its fragmentation pattern, which aids in sequencing the peptide.[1]

Representative Mass Spectrometry Data for an Aeruginosin Analog

Parameter	Value
Ionization Mode	ESI+
[M+H]+ (m/z)	e.g., 600-800
Molecular Formula	Determined from accurate mass
Key Fragment Ions (MS/MS)	- Immonium ion of the Choi moiety
- Loss of water	
- Cleavage of amide bonds	_



Experimental Protocols

The isolation and characterization of aeruginosins involve a multi-step process.

Isolation and Purification

A general workflow for the isolation and purification of aeruginosins from cyanobacterial biomass is depicted below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]
- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 4. Aeruginosin 103-A, a thrombin inhibitor from the cyanobacterium Microcystis viridis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Aeruginosin 103-A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246117#spectroscopic-data-for-aeruginosin-103-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com